ARS-1323-alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

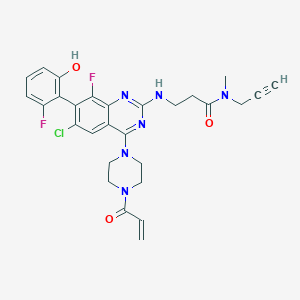

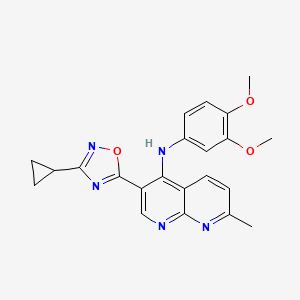

ARS-1323-alkyne is a switch-II pocket (S-IIP) inhibitor . It is a conformational specific chemical reporter of KRAS G12C nucleotide state in living cells . This compound is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The molecular formula of this compound is C28H27ClF2N6O3 . The molecular weight is 569 . The exact mass is 568.18 .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular formula of this compound is C28H27ClF2N6O3 . The molecular weight is 569 . The solubility of this compound in DMSO is 250 mg/mL .科学的研究の応用

1. Imaging Agent for Mutant KRAS G12C

- Overview : ARS-1323-alkyne is used in the development of fluorescent companion imaging drugs for KRAS G12C, a mutant protein involved in certain cancers.

- Research Findings : It was found that derivatives of ARS-1323 can bind to mutant KRAS and are utilized for biochemical binding screens. Although these derivatives faced challenges as direct imaging agents due to nonspecific membrane labeling, a two-step procedure involving this compound for target binding followed by fluorescence imaging proved effective for imaging mutant KRAS G12C in cells.

- Significance : This approach addresses the lack of specific antibodies for mutant KRAS G12C and aids in specific fluorescence imaging in cancer research (Koch et al., 2021).

2. Chemical Properties and Reactions

- Overview : this compound is involved in various chemical reactions, contributing to advancements in synthetic chemistry.

- Research Findings : Studies have explored the insertion of alkyne compounds into ArS−Pt bonds, showcasing regio- and stereoselective thermal reactions. These studies provide insights into the reactivity and potential applications of this compound in organometallic chemistry and catalytic processes.

- Significance : Understanding these reactions is crucial for developing new synthetic routes and catalytic systems in organic synthesis and industrial applications (Kuniyasu et al., 2008).

3. Alkylresorcinols in Nutrition and Health

- Overview : Although not directly related to this compound, research on alkylresorcinols (ARs) in general provides a context for understanding the broader family of compounds to which this compound belongs.

- Research Findings : ARs are found in certain whole grains and have been studied for their potential health benefits and as biomarkers for whole-grain intake. These studies contribute to a better understanding of the role of ARs in nutrition and health.

- Significance : This research enhances our knowledge of dietary components and their impact on human health, which could indirectly influence future applications of this compound in health-related fields (Ross et al., 2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFZQSNDSLLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)